molecular formula C7H7ClO3 B6640087 Ethyl 5-chlorofuran-2-carboxylate

Ethyl 5-chlorofuran-2-carboxylate

Cat. No.: B6640087
M. Wt: 174.58 g/mol
InChI Key: CUBNSRFLRNKOBD-UHFFFAOYSA-N
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Description

Ethyl 5-chlorofuran-2-carboxylate (CAS 130837-47-7) is an organic ester and a derivative of furan, a heterocyclic compound of significant interest in medicinal chemistry . This compound serves as a versatile chemical intermediate and key synthetic building block, particularly in the design and development of novel anti-inflammatory agents. Scientific research has identified its core structure, the 5-chlorofuran-2-yl moiety, as a critical component in potent, selective cyclooxygenase-1 (COX-1) inhibitors . Specifically, the compound 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6), which is built around this furan scaffold, has been characterized as a highly selective COX-1 inhibitor. These diarylisoxazole-based inhibitors bind to the COX-1 active site, preventing the conversion of arachidonic acid to inflammatory prostaglandins . As a result, this compound is a valuable precursor for researchers working in the field of inflammation biology, enabling the synthesis of proprietary chemical libraries for high-throughput screening and the optimization of new therapeutic candidates with potentially improved efficacy and safety profiles . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

ethyl 5-chlorofuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBNSRFLRNKOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the aldehyde’s enolate on the α-carbon of ethyl bromoacetate, followed by intramolecular cyclization. Cesium carbonate (Cs₂CO₃) in a mixed solvent system of acetonitrile (MeCN) and dimethylformamide (DMF) (1:1 v/v) facilitates deprotonation and stabilizes intermediates. Reflux conditions (80–100°C) over 48 hours yield the target ester with an efficiency of ~85%.

Key Variables:

  • Base Selection: Cs₂CO₃ outperforms K₂CO₃ or NaH due to superior solubility and milder reaction conditions.

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance enolate formation but may necessitate longer reaction times.

Table 1: Optimization of Cyclocondensation Parameters

ParameterOptimal ValueYield (%)
BaseCs₂CO₃ (20 mmol)84.8
SolventMeCN:DMF (1:1)84.8
Temperature (°C)80 (reflux)84.8
Time (h)4884.8

Direct Chlorination of Ethyl Furan-2-carboxylate

Electrophilic chlorination of pre-formed ethyl furan-2-carboxylate offers a streamlined route but grapples with regioselectivity. The electron-withdrawing ester group directs chlorination to the meta position (C-5), though competing ortho/para byproducts necessitate precise control.

Chlorination Protocols

Method A: Molecular Chlorine (Cl₂)
Gaseous Cl₂ introduced at −5°C to 25°C in dichloromethane (DCM) achieves 60–70% regioselectivity for C-5 chlorination. Lewis acids like FeCl₃ (5 mol%) enhance electrophilicity but risk over-chlorination.

Method B: N-Chlorosuccinimide (NCS)
NCS in acetic acid at 50°C selectively chlorinates C-5 with 75% yield, minimizing di- or tri-chlorinated byproducts.

Table 2: Comparative Chlorination Efficiency

Chlorinating AgentSolventTemp (°C)C-5 Selectivity (%)Yield (%)
Cl₂ + FeCl₃DCM0–256560
NCSAcOH509075

Esterification of 5-Chlorofuran-2-carboxylic Acid

For substrates where the carboxylic acid is accessible, esterification via acyl chloride intermediates proves efficient.

Acyl Chloride Formation

Treatment of 5-chlorofuran-2-carboxylic acid with thionyl chloride (SOCl₂) at reflux (70°C, 4 h) quantitatively generates the acyl chloride. Excess SOCl₂ is removed under vacuum to prevent side reactions.

Ethanol Quenching

The acyl chloride reacts with ethanol (1:2 molar ratio) in anhydrous tetrahydrofuran (THF) at 0°C, yielding the ethyl ester in 90% purity after recrystallization.

Critical Considerations:

  • Moisture Control: Trace water hydrolyzes acyl chloride, necessitating rigorous drying.

  • Solvent Choice: THF balances nucleophilicity and solubility better than DCM or ether.

Industrial-Scale Production Challenges

Scaling the above methods introduces hurdles:

  • Cyclocondensation: Prolonged reflux (48 h) demands energy-intensive reactors.

  • Chlorination Safety: Cl₂ handling requires specialized infrastructure to mitigate toxicity risks.

  • Purification: Chromatography is impractical at scale; recrystallization in ethanol/water (3:1) offers a viable alternative.

Emerging Methodologies

Flow Chemistry

Continuous flow systems reduce reaction times (e.g., 8 h for cyclocondensation vs. 48 h batch) and improve heat management. Pilot studies report 80% yield at 0.5 mL/min flow rate.

Enzymatic Esterification

Lipases (e.g., Candida antarctica) catalyze ester formation under mild conditions (pH 7, 30°C), though substrate specificity limits broad adoption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chlorofuran-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-chlorofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-chlorofuran-2-carboxylate depends on its chemical reactivity and the nature of its interactions with other molecules. The chlorine atom at the 5-position and the ester group at the 2-position make it a versatile intermediate for various chemical transformations. The compound can act as an electrophile in substitution reactions, allowing it to form covalent bonds with nucleophiles. Additionally, the furan ring can participate in aromatic substitution and oxidation reactions, leading to the formation of diverse products .

Comparison with Similar Compounds

Methyl 5-Chlorofuran-2-Carboxylate (CAS: 58235-81-7)

  • Molecular Formula : C₆H₅ClO₃
  • Molecular Weight : 160.56 g/mol
  • Purity : ≥98% (industrial grade)
  • Price : ¥1,415.00 per 1 g (95% purity, bulk availability)
  • Applications : Used in coupling reactions, pharmaceutical intermediates, and material synthesis. The methyl ester’s smaller alkyl group may enhance volatility compared to ethyl analogs, making it preferable in certain synthetic pathways.

Ethyl 5-(Chloromethyl)Furan-2-Carboxylate

  • Molecular Formula : C₈H₉ClO₃ (inferred)
  • Purity : 97%
  • Price : ¥22.00 per 1 g
  • Key Difference : The chloromethyl substituent at position 5 introduces greater steric bulk and reactivity compared to a single chlorine atom. This modification could expand utility in nucleophilic substitution reactions or polymer chemistry.

tert-Butyl 5-Chlorofuran-2-Carboxylate (CAS: 59862-84-9)

  • Molecular Formula : C₉H₁₁ClO₃
  • Molecular Weight : 202.63 g/mol
  • This makes it suitable for stepwise syntheses requiring temporary ester protection.

Thiophene Analogs: Ethyl 5-Chlorothiophene-2-Carboxylate

  • Similarity Score : 0.88 (vs. furan derivatives)
  • Key Difference : Replacing the oxygen atom in the furan ring with sulfur (thiophene) alters electronic properties. Thiophenes generally exhibit higher aromaticity and stability, which may influence redox behavior in materials science applications.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Purity (%) Price (per 1 g) Key Feature
Mthis compound C₆H₅ClO₃ 160.56 95–98 ¥1,415.00 High volatility, coupling agent
This compound C₇H₇ClO₃ (inferred) ~174.58 (estimated) N/A N/A Balanced solubility/reactivity
Ethyl 5-(Chloromethyl)Furan-2-Carboxylate C₈H₉ClO₃ ~188.61 (estimated) 97 ¥22.00 Reactive chloromethyl group
tert-Butyl 5-Chlorofuran-2-Carboxylate C₉H₁₁ClO₃ 202.63 N/A N/A Steric protection
Ethyl 5-Chlorothiophene-2-Carboxylate C₇H₇ClO₂S 190.65 (estimated) N/A N/A Enhanced aromatic stability

Biological Activity

Ethyl 5-chlorofuran-2-carboxylate is a heterocyclic compound characterized by the presence of a furan ring and a carboxylate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that illustrate its efficacy.

Chemical Structure and Properties

This compound has the following molecular formula: C9_{9}H7_{7}ClO3_{3} with a molecular weight of approximately 202.60 g/mol. The presence of the chlorine atom and the carboxylate group significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Numerous studies have investigated the antimicrobial properties of this compound. Its structural analogs have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound's efficacy is often compared to known antibiotics.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa8 µg/mL (with efflux pump inhibitor)
Klebsiella pneumoniae16 µg/mL

These results indicate that this compound may serve as a promising candidate for developing new antimicrobial agents, particularly when used in combination with efflux pump inhibitors to enhance its effectiveness against resistant strains.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation
In a study conducted by Eze et al. (2019), this compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited IC50_{50} values of approximately 25 µM for MCF-7 and 30 µM for A549 cells, indicating significant cytotoxicity.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50_{50} (µM)Reference
MCF-725
A54930

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve the disruption of cellular processes through interactions with specific biological targets, such as enzymes involved in cell division or metabolic pathways essential for microbial survival.

Q & A

Q. What are the established synthetic routes for Ethyl 5-chlorofuran-2-carboxylate, and how are intermediates characterized?

this compound is typically synthesized via cyclization or functionalization of furan precursors. One common method involves reacting 5-chlorofuran derivatives with ethyl esters in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) . For example, cyclization of 5-chloropyridine-2-carboxylic acid with ethyl furoate under POCl₃ catalysis yields the target compound. Intermediates are characterized using NMR (¹H/¹³C), HPLC for purity assessment, and mass spectrometry for molecular weight confirmation. X-ray crystallography (via SHELX software ) may be employed for structural validation.

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

Key techniques include:

  • NMR Spectroscopy : To verify substituent positions and ester functionality.
  • HPLC/GC-MS : For purity analysis (>98% by area normalization).
  • Elemental Analysis : To confirm C, H, N, and Cl content.
  • X-ray Diffraction : For unambiguous structural determination (using SHELXL ). Batch-specific Certificates of Analysis (COA) with structural data ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the sulfonation of this compound derivatives?

Sulfonation with chlorosulfonic acid requires precise temperature control (0–5°C) to avoid side reactions. A stepwise protocol includes:

  • Stoichiometric Ratios : 1:1.2 molar ratio of furan precursor to chlorosulfonic acid.
  • Solvent Selection : Dichloromethane or DMF for solubility and stability.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes sulfonic acid byproducts . Yield improvements (from ~50% to >75%) are achievable via iterative parameter adjustments and real-time monitoring by TLC.

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound analogs?

Comparative studies show that:

  • Chlorine at Position 5 : Enhances metabolic stability in vitro.
  • Fluorine Substitution : Increases binding affinity to neurological targets (e.g., GABA receptors) .
  • Bromine Derivatives : Exhibit higher cytotoxicity in cancer cell lines (IC₅₀ < 10 µM) . Activity correlation is validated via molecular docking simulations and enzyme inhibition assays .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. Solutions include:

  • Multi-Technique Validation : Cross-checking with IR (carbonyl stretch ~1700 cm⁻¹) and HRMS.
  • Crystallographic Analysis : Definitive structure determination via SHELXL refinement .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict spectral patterns .

Q. How can researchers ensure reproducibility in scaled-up synthesis of this compound?

Reproducibility requires:

  • Detailed Protocols : Documenting reaction parameters (e.g., stir rate, inert gas flow).
  • Batch Records : Including COA, chromatograms, and spectral data .
  • Open-Source Tools : Sharing code for computational workflows (e.g., Python scripts for HPLC analysis) . Supporting Information (SI) files should provide raw data and instrument settings per journal guidelines .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be addressed?

Limitation Solution
Low yield in cyclizationMicrowave-assisted synthesis (30% time reduction)
Poor regioselectivityDirected ortho-metalation strategies
Scalability issuesFlow chemistry for continuous processing

Q. How can computational chemistry enhance the design of this compound-based materials?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., bandgap for optoelectronic applications).
  • Molecular Dynamics (MD) : Simulates interaction with biological membranes .
  • QSAR Models : Links substituent patterns to bioactivity (e.g., anti-inflammatory IC₅₀) .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results across studies?

Discrepancies may stem from:

  • Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
  • Solvent Effects : DMSO concentration >1% can artifactually inhibit enzymes .
  • Cell Line Differences : Validate findings across multiple lines (e.g., HeLa vs. MCF-7).

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